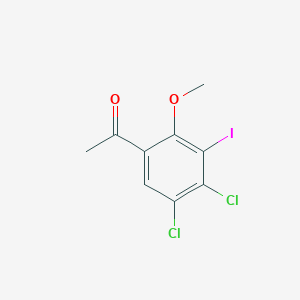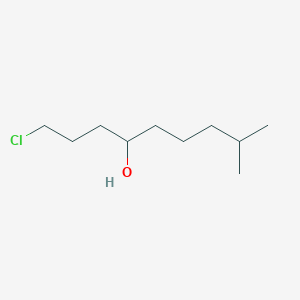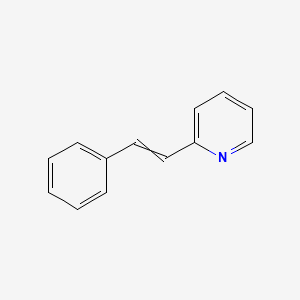
3-(NAPHTHALEN-1-YL)FURAN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(NAPHTHALEN-1-YL)FURAN: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a furan ring substituted with a naphthalene moiety at the third position. The molecular formula of this compound is C14H10O , and it has a molecular weight of 194.23 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of furan derivatives, including 3-(NAPHTHALEN-1-YL)FURAN, can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring . Another method is the Feist-Benary synthesis , which involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of a base .
Industrial Production Methods: Industrial production of furan derivatives often involves catalytic processes. For example, the copper-catalyzed synthesis of furans is widely used due to its efficiency and high yield . The reaction typically involves the cyclization of appropriate precursors in the presence of copper salts under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(NAPHTHALEN-1-YL)FURAN, like other furan derivatives, can undergo various chemical reactions, including:
Oxidation: Furans can be oxidized to form maleic anhydride or other oxygenated products.
Reduction: Reduction of furans can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are commonly used.
Major Products:
Oxidation: Maleic anhydride and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated and nitrated furans.
Applications De Recherche Scientifique
3-(NAPHTHALEN-1-YL)FURAN has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(NAPHTHALEN-1-YL)FURAN involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features . For example, furan derivatives have been shown to inhibit enzymes like protein tyrosine phosphatases and cyclooxygenases , which are involved in inflammatory and cancer pathways .
Comparaison Avec Des Composés Similaires
3-(NAPHTHALEN-1-YL)FURAN can be compared with other similar compounds, such as:
2,5-Dimethylfuran: Another furan derivative with applications in biofuel production.
Furfuryl alcohol: Used in the production of resins and as a solvent.
Naphthalene derivatives: Compounds like naphthalene-1,4-diol, which have different substitution patterns but similar aromatic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan and naphthalene derivatives .
Propriétés
Numéro CAS |
560993-90-0 |
|---|---|
Formule moléculaire |
C14H10O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-naphthalen-1-ylfuran |
InChI |
InChI=1S/C14H10O/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H |
Clé InChI |
XFXXHKSPWRZNSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)







